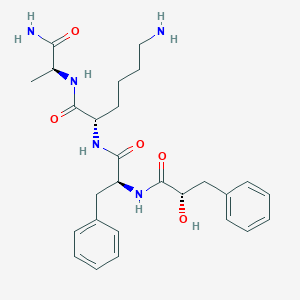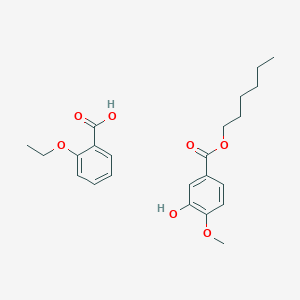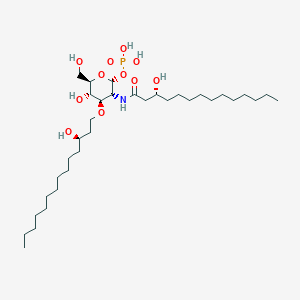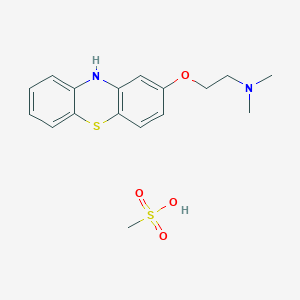
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide, also known as FPLA, is a peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPLA is a synthetic peptide that is composed of four amino acids, namely phenylalanine, lysine, alanine, and phenyllactic acid.
Applications De Recherche Scientifique
1. Polypeptide Biosynthesis
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide has been studied in the context of polypeptide biosynthesis. Research involving phenyllactic acid, which is structurally related to 3-Phenyllactyl, showed that when phenyllactyl-sRNA is incubated with an Escherichia coli ribosomal system, phenyllactic acid is incorporated at the NH2-terminal position of synthesized polyphenylalanine. This method permits the specific labeling of the terminal position of the synthesized chains, which is crucial in understanding the initiation of polypeptide chains (Hervé & Chapeville, 1965).
2. Neuropeptide Stability
In a study on sea anemones, a neuropeptide named Antho-KAamide was isolated, which contains the unusual N-terminal L-3-phenyllactyl blocking group, similar to 3-Phenyllactyl. This group is proposed to render the neuropeptide resistant to nonspecific aminopeptidases, thereby increasing its stability after neuronal release (Nothacker, Rinehart, & Grimmelikhuijzen, 1991).
3. Peptide Transporter Probing
A study involving a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, evaluated as a probe for peptide transporter 1 (PEPT1), highlights the potential use of structurally similar compounds for probing peptide transporters. This research demonstrated the pH-dependent uptake of the compound in cells, suggesting its utility in studying drug-drug interactions mediated by PEPT1 (Arakawa et al., 2014).
4. Biodegradable Peptide-Based Polymers
The synthesis and characterization of biodegradable peptide-based polymers, using processes like microwave-assisted click chemistry, hint at the application of this compound in creating designed biomedical materials. Peptide triazole-based polymers were synthesized from novel peptide-based monomers, demonstrating the feasibility of enzymatic degradation and chemical hydrolysis under physiological conditions (van Dijk et al., 2008).
5. Peptide Conjugates for Anti-HIV Activity
Peptide-poly(L-lysine citramide) conjugates, studied for their in vitro anti-HIV behavior, exemplify the potential role of this compound in antiviral research. These conjugates showed antiviral activity independent of peptide release and inhibition of the HIV protease, indicating possible applications in HIV treatment research (Couffin-Hoarau et al., 2009).
Propriétés
Numéro CAS |
137350-94-8 |
|---|---|
Formule moléculaire |
C110H175N31O45S |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
(2S)-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C27H37N5O5/c1-18(24(29)34)30-25(35)21(14-8-9-15-28)31-26(36)22(16-19-10-4-2-5-11-19)32-27(37)23(33)17-20-12-6-3-7-13-20/h2-7,10-13,18,21-23,33H,8-9,14-17,28H2,1H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37)/t18-,21-,22-,23-/m0/s1 |
Clé InChI |
XPSMGYNORQJNOF-QGQQZZQASA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)O |
SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)O |
SMILES canonique |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)O |
Séquence |
FKA |
Synonymes |
3-phenyllactyl-phenylalanyl-lysyl-alaninamide Antho-KAamide L-3-phenyllactyl-Phe-Lys-Ala-NH2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)

![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)

